molecular formula C20H20N2O4S2 B2635843 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-38-1

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2635843
CAS No.: 941988-38-1
M. Wt: 416.51
InChI Key: FGHXKQVSWMVDAC-UHFFFAOYSA-N
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Description

Systematic Nomenclature

The compound’s IUPAC name, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide, systematically describes its structure:

  • Parent chain : Acetamide (CH3CONH2), with the nitrogen atom bonded to the 2-position of the thiazole ring.
  • Thiazole substituents :
    • Position 4 : 2,4-Dimethylphenyl group (C6H3(CH3)2).
    • Position 2 : Acetamide group modified by a sulfonyl (-SO2) bridge to a 4-methoxyphenyl (C6H4OCH3) moiety.

Molecular Formula and Weight

The molecular formula, C20H23N2O4S2 , derives from:

  • Thiazole core : C3H3NS.
  • 2,4-Dimethylphenyl : C8H9.
  • Sulfonamide-acetamide side chain : C9H11NO4S.
Property Value
Molecular Formula C20H23N2O4S2
Molecular Weight 419.59 g/mol
IUPAC Name N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
SMILES COC1=CC=C(C=C1)S(=O)(=O)CC(=O)Nc2nc(cs2)c3cc(c(cc3)C)C

Chemical Classification

This compound belongs to three overlapping classes:

  • Thiazole derivatives : Heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
  • Sulfonamides : Characterized by the -SO2- group, known for enzyme inhibition and antibacterial activity.
  • Arylacetamides : Acetamide derivatives with aromatic substitutions, common in kinase and protease inhibitors.

Historical Context in Thiazole Derivative Research

Thiazoles emerged as pharmacologically significant scaffolds following the discovery of sulfathiazole in the 1930s, a sulfonamide-thiazole hybrid that revolutionized antibiotic therapy. Over decades, structural diversification of thiazoles has yielded compounds with antiviral, anticancer, and anti-inflammatory properties. Key milestones include:

  • 1950s–1970s : Development of thiazole-based diuretics (e.g., hydrochlorothiazide) and antihypertensives.
  • 1990s–2000s : Integration of sulfonyl groups into thiazole derivatives to enhance target binding affinity, as seen in HIV protease inhibitors.
  • 2010s–present : Rational design of thiazoles with meta-substituted aryl groups (e.g., 2,4-dimethylphenyl) to improve metabolic stability and blood-brain barrier penetration.

The incorporation of a 4-methoxyphenylsulfonyl group in this compound aligns with contemporary strategies to balance lipophilicity and solubility. Methoxy groups reduce crystallinity and enhance bioavailability, while sulfonyl groups provide hydrogen-bonding sites for target engagement.

Structural Uniqueness and Functional Group Significance

Thiazole Core

The thiazole ring’s aromaticity and electronic asymmetry enable π-π stacking and dipole interactions with biological targets. The 2,4-dimethylphenyl substituent at position 4 introduces steric bulk, shielding the ring from oxidative metabolism and enhancing binding pocket occupancy.

Sulfonamide-Acetamide Side Chain

  • Sulfonyl group (-SO2-) : Acts as a hydrogen-bond acceptor and electron-withdrawing group, polarizing adjacent bonds and stabilizing transition states during enzyme inhibition.
  • 4-Methoxyphenyl : The methoxy (-OCH3) group donates electron density via resonance, countering the sulfonyl group’s electron-withdrawing effects and fine-tuning the compound’s logP value.
  • Acetamide linker : Provides conformational flexibility, allowing the molecule to adopt bioactive poses while maintaining hydrogen-bonding capacity via the amide NH.

Synergistic Effects

The interplay between these groups creates a multifunctional pharmacophore:

  • Hydrophobic interactions : 2,4-Dimethylphenyl and thiazole ring.
  • Polar interactions : Sulfonyl oxygen and methoxy groups.
  • Steric effects : Methyl substituents that modulate target selectivity.

This design exemplifies modern fragment-based drug discovery, where modular functionalization of core scaffolds optimizes potency and druggability.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-4-9-17(14(2)10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-7-5-15(26-3)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHXKQVSWMVDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety, which can be achieved through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range against human lung adenocarcinoma cells (A549), demonstrating their potential as chemotherapeutic agents .
  • Case Study : A recent study synthesized a series of thiazole-based compounds and tested their efficacy against multiple cancer cell lines. One derivative exhibited an IC50 value of 23.30 ± 0.35 µM against NIH/3T3 mouse embryoblast cells, indicating promising anticancer activity .

Antimicrobial Properties

Thiazole derivatives are also being explored for their antimicrobial potential. The unique structure allows for interactions with microbial enzymes or receptors, leading to inhibition of growth:

  • Research Findings : Studies have reported that thiazole compounds can inhibit bacterial growth effectively. For example, derivatives similar to this compound have shown activity against Escherichia coli and Staphylococcus aureus, suggesting their utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

Substituent Effect on Activity
Methoxy groupIncreases solubility and enhances biological activity
Sulfonamide moietyImproves interaction with biological targets
Thiazole ringEssential for anticancer and antimicrobial properties

Research has indicated that modifications to the thiazole ring or substituents can significantly alter the biological activity of these compounds, making SAR studies essential for drug development.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: By interacting with receptors, it can modulate their signaling pathways.

    Pathway Interference: It can interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-nitrophenyl)sulfonyl)acetamide
  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide

Uniqueness

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other bioactive compounds.

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article will explore the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of thiazole rings and subsequent modifications to introduce sulfonamide and acetamide functionalities. The detailed synthetic pathway is critical for understanding the compound's structure-activity relationship (SAR).

Anticancer Properties

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, a related compound was shown to inhibit topoisomerase II (Topo-II), leading to DNA double-strand breaks and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. This was achieved through the regulation of cyclin B1/cdc2, which is crucial for G2/M phase transition in the cell cycle .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 15A5495.0Topo-II inhibition
Compound 17HeLa7.5Induction of DSBs via p73/ATM pathway
This compoundA549TBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can possess antibacterial properties comparable to established antibiotics like norfloxacin. The presence of electron-donating groups on the aromatic rings enhances their interaction with bacterial targets .

Table 2: Antimicrobial Activity of Thiazole Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)Comparison Standard
This compoundStaphylococcus aureusTBDNorfloxacin
Benzothiazole DerivativeE. coliTBDAmpicillin

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Topoisomerase Inhibition : By inhibiting Topo-II, the compound induces DNA damage and apoptosis in cancer cells.
  • Cell Cycle Arrest : The regulation of cell cycle proteins like cyclin B1 leads to G2/M phase arrest, preventing cell division.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Study on Lung Cancer : A study evaluated the effects of thiazole derivatives on A549 cells, demonstrating a significant reduction in cell viability with IC50 values indicating potent anticancer activity .
  • Antimicrobial Efficacy : In another study, various thiazole derivatives were tested against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability .

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